molecular formula C25H29N3O3S B4612714 N-(2,3-dimethylphenyl)-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide

N-(2,3-dimethylphenyl)-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide

Cat. No.: B4612714
M. Wt: 451.6 g/mol
InChI Key: YOXGNTJWJURJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide is a useful research compound. Its molecular formula is C25H29N3O3S and its molecular weight is 451.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.19296297 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research on similar compounds has shown innovative approaches in synthesizing and characterizing derivatives of hydrazinecarbothioamide. For example, reactions of dimethyl acetylenedicarboxylate with 2,5-dithiobiurea derivatives have led to the creation of symmetrically and unsymmetrically N1,N2-disubstituted hydrazine-1,2-dicarbothioamides, illustrating the chemical flexibility and potential for diverse applications of these compounds (Hassan et al., 2014). The structural elucidation of these compounds, including single-crystal X-ray structure analysis, provides a foundation for understanding their chemical behavior and potential uses in various fields.

Applications in Material Science

Copper(II) and nickel(II) complexes with bis(thiosemicarbazone) ligands have been synthesized and characterized, revealing their potential in electrochemistry. These complexes demonstrate the ability to stabilize low oxidation states of Cu(I) and Ni(I), suggesting applications in catalysis and material science (Hosseini‐Yazdi et al., 2015). The detailed structural and electrochemical characterization of these complexes adds to the understanding of their potential applications.

Potential Antimicrobial and Antifungal Properties

The synthesis of novel benzenesulfonamide derivatives and their evaluation for in vitro antifungal activity highlight the potential biomedical applications of these compounds. Selected compounds have shown promising antifungal activity, indicating the possibility of developing new antimicrobial agents from this class of chemicals (Fahim & Shalaby, 2019).

Antioxidant and Antiproliferative Activities

Compounds derived from N-(2,3-dimethylphenyl)-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide have been investigated for their antioxidant and antiproliferative properties. For instance, mixed-ligand amine-containing copper (II) coordination compounds have demonstrated high antioxidant and selective antiproliferative activities towards cancer cells, suggesting their potential in cancer therapy and antioxidant applications (Garbuz et al., 2021).

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-carbonyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3S/c1-15(2)20-11-9-16(3)13-23(20)30-14-19-10-12-22(31-19)24(29)27-28-25(32)26-21-8-6-7-17(4)18(21)5/h6-13,15H,14H2,1-5H3,(H,27,29)(H2,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXGNTJWJURJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=CC=C(O2)C(=O)NNC(=S)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dimethylphenyl)-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dimethylphenyl)-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dimethylphenyl)-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dimethylphenyl)-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dimethylphenyl)-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide
Reactant of Route 6
N-(2,3-dimethylphenyl)-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.